molecular formula C13H14FNO B2545833 1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one CAS No. 835-44-9

1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2545833
CAS No.: 835-44-9
M. Wt: 219.259
InChI Key: CRXGKHLOLTVQSY-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, which can significantly alter its chemical and biological properties.

Preparation Methods

The synthesis of 1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 2,2-dimethylpropanal.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis. The fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(5-Fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one can be compared with other indole derivatives:

    Similar Compounds: Examples include 1H-indole-3-carbaldehyde, 5-bromo-1H-indole-3-carbaldehyde, and 5-chloro-1H-indole-3-carbaldehyde.

    Uniqueness: The presence of the fluorine atom at the 5-position distinguishes it from other indole derivatives, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-13(2,3)12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXGKHLOLTVQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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